molecular formula C23H30N6O2 B271783 {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine

Numéro de catalogue B271783
Poids moléculaire: 422.5 g/mol
Clé InChI: LOGLACYTPGZRNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine, also known as ETP-46321, is a novel compound that has gained attention in the scientific community due to its potential application in the treatment of various diseases. The compound has been synthesized through a complex chemical process and has shown promising results in preliminary studies.

Mécanisme D'action

The mechanism of action of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine has been shown to inhibit the activity of several kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of prostaglandins, which are involved in inflammation. Additionally, {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. The compound has also been shown to have an impact on the central nervous system, affecting neurotransmitter release and uptake.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine in lab experiments is its specificity for certain enzymes and pathways. This allows researchers to target specific processes in the body and study their effects. However, one limitation of using {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine is its complexity and the difficulty in synthesizing the compound. Additionally, the compound may have off-target effects, which could complicate the interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine. One area of interest is the compound's potential application in the treatment of cancer. Further studies are needed to determine the efficacy of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine in different types of cancer and to identify any potential side effects. Additionally, research could focus on the compound's potential application in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, future studies could explore the use of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine in combination with other drugs or therapies to enhance its efficacy.

Méthodes De Synthèse

The synthesis of {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine involves a multistep process that requires the use of several reagents and solvents. The first step involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base to form the intermediate product. This intermediate is then reacted with 1-ethylpyrrolidin-2-ylmethylamine in the presence of a reducing agent to form the final product, {3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine.

Applications De Recherche Scientifique

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine has shown potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Preliminary studies have shown that the compound has anti-inflammatory properties and can inhibit the growth of cancer cells. Additionally, the compound has been shown to have an impact on the central nervous system, making it a potential candidate for the treatment of neurological disorders.

Propriétés

Nom du produit

{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}[(1-ethylpyrrolidin-2-yl)methyl]amine

Formule moléculaire

C23H30N6O2

Poids moléculaire

422.5 g/mol

Nom IUPAC

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-1-(1-ethylpyrrolidin-2-yl)methanamine

InChI

InChI=1S/C23H30N6O2/c1-3-28-14-8-11-20(28)17-24-16-18-12-13-21(22(15-18)30-4-2)31-23-25-26-27-29(23)19-9-6-5-7-10-19/h5-7,9-10,12-13,15,20,24H,3-4,8,11,14,16-17H2,1-2H3

Clé InChI

LOGLACYTPGZRNM-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OCC

SMILES canonique

CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.